Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
N-cyclopropyl-1-propylpiperidin-4-amine is a nitrogen-containing organic compound classified as an amine. Its molecular formula is CHN, and it features a piperidine ring with a cyclopropyl group and a propyl substituent. The compound is characterized by its unique structure, which includes a saturated six-membered ring containing one nitrogen atom and an attached cyclopropyl group, contributing to its distinctive chemical properties and potential biological activities .
N-cyclopropyl-1-propylpiperidin-4-amine has been studied for its potential biological activities. Compounds with similar structures often exhibit significant pharmacological effects, including:
The synthesis of N-cyclopropyl-1-propylpiperidin-4-amine typically involves several steps:
N-cyclopropyl-1-propylpiperidin-4-amine has several potential applications:
Studies on N-cyclopropyl-1-propylpiperidin-4-amine's interactions with biological systems are crucial for understanding its pharmacological potential. Research may focus on:
N-cyclopropyl-1-propylpiperidin-4-amine shares structural similarities with other piperidine derivatives. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-cyclopropyl-1-methylpiperidin-4-amine | CHN | Contains a methyl group instead of propyl |
| N-propylpiperidin-4-amine | CHN | Lacks the cyclopropyl group |
| N-cyclobutylpiperidin-4-amine | CHN | Features a cyclobutyl group instead of cyclopropyl |
N-cyclopropyl-1-propylpiperidin-4-amine's unique combination of the cyclopropyl group and the piperidine ring distinguishes it from similar compounds. This structural uniqueness may contribute to distinct pharmacological properties and interactions within biological systems, making it an interesting subject for further research in medicinal chemistry .
The fundamental structural framework of N-cyclopropyl-1-propylpiperidin-4-amine is built upon a six-membered saturated heterocyclic piperidine ring containing one nitrogen atom [1] [2]. The piperidine ring adopts a chair conformation as the most thermodynamically stable arrangement, consistent with typical saturated six-membered rings [3]. This chair conformation minimizes both angle strain and torsional strain within the ring system [3].
The nitrogen atom within the piperidine ring functions as a tertiary amine, being bonded to three carbon atoms within the cyclic structure and one external propyl substituent [1] [4]. The lone pair of electrons on the piperidine nitrogen preferentially occupies the equatorial position in the chair conformation, which is energetically favored over the axial position by approximately 0.5-1.0 kilocalories per mole [5] [6]. This conformational preference significantly influences the overall molecular geometry and chemical reactivity of the compound [7].
The piperidine ring system exhibits conformational flexibility through nitrogen inversion and ring inversion processes [8] [3]. Nitrogen inversion occurs rapidly at room temperature with a low energy barrier, allowing the lone pair to interchange between axial and equatorial positions [5]. Ring inversion involves the interconversion between different chair conformations through a boat-like transition state [9].
The cyclopropyl substituent attached to the secondary amine at the 4-position introduces significant ring strain to the molecular structure [10] [11]. Cyclopropane rings possess an inherent strain energy of approximately 27.4 kilocalories per mole due to the enforced 60-degree bond angles, which deviate substantially from the ideal tetrahedral angle of 109.5 degrees [11] [12]. This strain energy makes the cyclopropyl group highly reactive and prone to ring-opening reactions under appropriate conditions [13] [10].
The structural characteristics of the cyclopropyl group can be described using two theoretical models [11]. The Coulson-Moffit model employs bent bonds formed by overlap of sp-hybrid orbitals, while the Walsh model separates the ring bonds into sp²-hybrid and pure p-orbital components [11]. Both models account for the unique bonding situation that arises from the geometric constraints of the three-membered ring [10].
The propyl substituent on the piperidine nitrogen consists of a linear three-carbon chain that influences the overall molecular properties [1] [14]. This alkyl chain adopts an extended all-trans conformation as the most stable arrangement, minimizing steric interactions between methylene groups [14] [15]. The propyl chain contributes to the lipophilic character of the molecule and affects its solubility profile in various solvents [16] [17].
N-cyclopropyl-1-propylpiperidin-4-amine is an achiral molecule that does not contain any stereochemical centers [1] [18]. The absence of asymmetric carbon atoms means that the compound exists as a single structural entity without enantiomeric forms [1]. The molecular structure exhibits C₁ symmetry, with no internal symmetry elements that would create multiple stereoisomeric possibilities [1].
The 4-position of the piperidine ring, where the cyclopropylamine substituent is attached, does not constitute a stereochemical center because the nitrogen atom is bonded to two hydrogen atoms that are equivalent [1]. Similarly, the cyclopropyl ring itself does not introduce chirality due to its symmetrical structure [10].
The conformational behavior of the molecule is governed by the preferred chair conformation of the piperidine ring and the rotational freedom around the bonds connecting the substituents [3] [14]. These conformational changes do not generate stereoisomers but rather represent different spatial arrangements of the same molecular connectivity [3].
The conformational landscape of N-cyclopropyl-1-propylpiperidin-4-amine is dominated by the chair conformation of the piperidine ring, which represents the global minimum energy structure [3]. The chair conformation is characterized by specific Cremer puckering parameters, with typical values of θ = 168-180° and φ values that reflect the ring geometry [3].
The hybridization state of carbon atoms adjacent to the piperidine nitrogen significantly influences the preferred conformation [3]. In this compound, the presence of sp³-hybridized carbons favors the chair conformation over alternative arrangements such as half-chair or boat conformations [3]. The total puckering amplitude for the piperidine ring typically ranges from 0.5 to 0.6 Angstroms [3].
Conformational flexibility around the propyl chain involves rotation about the carbon-carbon and carbon-nitrogen bonds [14]. The all-trans conformation of the propyl chain is energetically preferred, but gauche conformations are accessible at room temperature with energy differences of approximately 2-4 kilocalories per mole [14]. These conformational changes primarily affect the overall molecular shape without significantly altering the core piperidine ring geometry [14].
The cyclopropyl substituent at the 4-position exhibits restricted conformational freedom due to the rigid nature of the three-membered ring [10]. However, rotation about the bond connecting the cyclopropyl group to the secondary amine nitrogen allows for different orientations relative to the piperidine ring plane [10].
N-cyclopropyl-1-propylpiperidin-4-amine possesses the molecular formula C₁₁H₂₂N₂ with a molecular weight of 182.31 grams per mole [1] [19] [18]. The molecular composition consists of eleven carbon atoms, twenty-two hydrogen atoms, and two nitrogen atoms arranged in the specific structural pattern described above [1].
The exact mass of the compound, calculated using precise atomic masses, is 182.178298710 Daltons [20] [21]. This precise mass value is crucial for mass spectrometric identification and analytical characterization of the compound [20]. The molecular weight places this compound in the range typical for small organic molecules with moderate complexity [20].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂ | [1] |
| Molecular Weight | 182.31 g/mol | [1] [19] |
| Exact Mass | 182.178298710 Da | [20] |
| Hydrogen Bond Donors | 1 | [21] |
| Hydrogen Bond Acceptors | 2 | [20] [21] |
| Rotatable Bonds | 4-5 | [20] |
The hydrogen bond donor count of one corresponds to the secondary amine hydrogen at the 4-position [21]. The two hydrogen bond acceptors are the nitrogen atoms in both the piperidine ring and the secondary amine group [20] [21]. The rotatable bond count reflects the conformational flexibility primarily associated with the propyl chain and the cyclopropyl substituent connection [20].
The solubility characteristics of N-cyclopropyl-1-propylpiperidin-4-amine are influenced by the amphiphilic nature of the molecule, which contains both hydrophilic amine groups and lipophilic alkyl components [22] [4]. The presence of two nitrogen atoms provides hydrogen bonding capability that enhances water solubility compared to purely hydrocarbon structures [22].
Piperidine derivatives generally exhibit good solubility in water due to their basic nature and ability to form hydrogen bonds [2] [4]. The compound is expected to be miscible with polar protic solvents such as water and ethanol, following the pattern established for related piperidine compounds [2] [4]. The basicity of the amine groups allows for salt formation with acids, which typically increases water solubility significantly [4].
The propyl chain and cyclopropyl substituents contribute to the lipophilic character of the molecule, providing solubility in organic solvents [16] [17]. Branching effects from the cyclopropyl group may slightly decrease water solubility while increasing solubility in less polar organic solvents [16]. The compound is expected to dissolve readily in alcohols, ethers, and other moderately polar organic solvents [22].
The estimated LogP value for the compound falls in the range of 1.3-1.7, indicating moderate lipophilicity [20] [21]. This value suggests good membrane permeability while maintaining sufficient aqueous solubility for biological applications [20]. The amphiphilic balance makes the compound suitable for formulation in both aqueous and organic solvent systems [22].
N-cyclopropyl-1-propylpiperidin-4-amine exists as a liquid at room temperature and atmospheric pressure [19] [23] [24]. The compound appears as a colorless to pale yellow liquid with characteristic amine-like odor properties [19] [25]. The liquid state at ambient conditions is consistent with the molecular weight and structural features of the compound [26].
The boiling point of the compound is estimated to be in the range of 180-220°C based on structural analogy with related piperidine derivatives [26] [27]. This estimate considers the molecular weight, degree of branching, and presence of hydrogen bonding groups [27]. The relatively high boiling point reflects the intermolecular hydrogen bonding capability of the amine groups [27].
The melting point is expected to be below room temperature, consistent with the observed liquid state [26]. Piperidine itself has a melting point of approximately -7°C, and the additional substituents in this compound would likely result in a similar or slightly lower melting point [26]. The absence of extensive intermolecular hydrogen bonding networks prevents crystallization at room temperature [22].
The flash point of the compound is reported as 80°C at 2 millimeters of mercury pressure [23] [24]. This relatively high flash point indicates good thermal stability under normal handling conditions [24]. The compound should be stored at ambient temperature with appropriate safety precautions for flammable liquids [23].
The chemical stability of N-cyclopropyl-1-propylpiperidin-4-amine is influenced by several structural factors, particularly the presence of the strained cyclopropyl ring and the amine functional groups [28] [29]. The cyclopropyl group represents the most reactive and potentially unstable component of the molecule due to its high ring strain energy [13] [29].
Under normal storage conditions at ambient temperature, the compound demonstrates reasonable stability when protected from moisture, light, and extreme pH conditions [23] [24]. The recommended storage involves maintaining the compound in a dark, inert atmosphere at controlled temperature to minimize degradation pathways [30] [24].
The primary degradation pathway involves hydrolytic cleavage of the cyclopropyl ring under basic conditions [29]. This degradation mechanism becomes significant at elevated pH values above 9-10, where hydroxide ion attack on the strained cyclopropyl system can occur [29]. The rate of degradation increases with temperature and pH, making neutral to slightly acidic conditions preferable for long-term storage [29].
Oxidative stability is generally good for tertiary amines compared to primary and secondary amines [28]. However, the secondary amine group at the 4-position may be susceptible to oxidative degradation under harsh conditions [28]. The presence of steric hindrance around the amine groups enhances oxidative stability compared to less substituted analogs [28].
| Stability Parameter | Condition | Stability Assessment |
|---|---|---|
| Thermal Stability | Room Temperature | Stable |
| Hydrolytic Stability | Neutral pH | Stable |
| Hydrolytic Stability | High pH (>9) | Moderate degradation |
| Oxidative Stability | Ambient Air | Good |
| Photostability | Dark Storage | Stable |
The secondary amine group located at the 4-position of the piperidine ring serves as the primary reactive site for nucleophilic and basic reactions [31] [32]. This amine functionality exhibits typical secondary amine reactivity patterns, including nucleophilic substitution reactions, alkylation processes, and acid-base chemistry [32] [33].
The basicity of the secondary amine is influenced by the electron-donating effects of the adjacent carbon atoms and the overall molecular environment [33] [34]. The estimated pKa value for the conjugate acid of this secondary amine falls in the range of 9.5-10.5, which is typical for secondary aliphatic amines [33] [34]. This basicity makes the compound capable of forming stable salts with various acids [33].
Nucleophilic reactivity of the secondary amine enables participation in substitution reactions with electrophilic species [32]. The amine can react with alkyl halides, acyl chlorides, and sulfonyl chlorides to form tertiary amines, amides, and sulfonamides respectively [32]. The rate of these reactions is influenced by steric factors around the nitrogen center and the electronic properties of the electrophile [32].
The secondary amine group can undergo oxidation reactions under appropriate conditions, though it is generally more stable than primary amines toward oxidative degradation [28]. The presence of the cyclopropyl substituent may influence the reactivity through both electronic and steric effects [13]. Ring strain in the cyclopropyl group can activate adjacent bonds toward nucleophilic attack or elimination reactions [13].
N-alkylation reactions at the secondary amine proceed through standard SN2 mechanisms with appropriate alkylating agents [8] [35]. The stereochemical outcome of these reactions depends on the conformational preferences of the piperidine ring and the approach trajectory of the electrophile [8]. Axial attack is often favored due to stereoelectronic factors, though equatorial attack can occur depending on the specific reaction conditions [9].
The tertiary amine nitrogen within the piperidine ring exhibits distinct chemical behavior compared to the secondary amine substituent [36] [34]. As a tertiary amine, this nitrogen center is less nucleophilic than secondary or primary amines due to steric hindrance and electronic factors [33] [37]. The basicity is typically lower than that of secondary amines, with an estimated pKa range of 9.0-10.0 for the conjugate acid [34] [38].
The tertiary amine can participate in quaternization reactions with strong alkylating agents to form quaternary ammonium salts [9] [8]. These reactions proceed through SN2 mechanisms and show stereoselectivity that depends on the preferred approach trajectory to the nitrogen center [9]. Axial alkylation is often favored for thermodynamic reasons, though kinetic factors can influence the stereochemical outcome [9] [8].
Conformational effects play a crucial role in the reactivity of the piperidine nitrogen [36] [7]. The chair conformation of the ring positions the nitrogen lone pair in a specific orientation that affects its accessibility to electrophiles [7]. Nitrogen inversion processes allow for rapid equilibration between different conformational states [5] [6].
The tertiary amine nitrogen can coordinate to metal centers in complexation reactions, though the binding affinity may be reduced compared to less hindered amines [36]. The electron-donating propyl substituent enhances the electron density on nitrogen, potentially increasing its coordinating ability [36]. However, steric factors from the ring structure and substituents may limit accessibility to bulky metal complexes [36].
Under oxidative conditions, tertiary amines generally show greater stability than primary or secondary amines [28]. The absence of N-H bonds eliminates certain oxidative degradation pathways, making the piperidine nitrogen relatively inert toward oxidation [28]. This stability is advantageous for applications requiring resistance to oxidative stress [28].
The cyclopropyl substituent represents the most reactive component of the N-cyclopropyl-1-propylpiperidin-4-amine structure due to its inherent ring strain [13] [10] [11]. The 27.4 kilocalories per mole of strain energy stored in the three-membered ring makes it susceptible to ring-opening reactions under various conditions [11] [12].
Electrophilic addition reactions can occur across the cyclopropyl ring, leading to ring expansion or ring-opening products [10]. Protonation of the cyclopropyl system can initiate cationic rearrangements that result in the formation of more stable carbocation intermediates [10]. These rearrangements typically follow disrotatory pathways consistent with orbital symmetry conservation principles [11].
The cyclopropyl group exhibits unique electronic properties that influence its chemical behavior [10]. The bent bonds in the cyclopropyl ring can participate in hyperconjugation effects, providing stabilization to adjacent carbocations [10]. This electronic effect can influence the reactivity of nearby functional groups, including the attached secondary amine [10].
Metabolic transformations of cyclopropyl groups often involve cytochrome P450-catalyzed oxidation processes [13] [39]. These enzymatic reactions can lead to ring-opening and formation of reactive intermediates [39]. The specific metabolic fate depends on the substitution pattern and the biological system involved [13].
Under basic conditions, the cyclopropyl ring can undergo nucleophilic attack leading to ring-opening reactions [29]. Hydroxide ion attack at elevated pH represents a significant degradation pathway for cyclopropylamine-containing compounds [29]. The rate of this reaction increases with temperature and pH, making it important for stability considerations [29].
Ring strain in the cyclopropyl group also affects the bond dissociation energies of adjacent bonds [11]. The weakening of these bonds can facilitate various chemical transformations, including elimination reactions and rearrangement processes [11]. Understanding these effects is crucial for predicting the chemical behavior of the compound under different reaction conditions [13].
The propyl substituent on the piperidine nitrogen exerts several important influences on the overall chemical properties of N-cyclopropyl-1-propylpiperidin-4-amine [16] [17]. The three-carbon alkyl chain contributes to the lipophilic character of the molecule and affects its solubility, reactivity, and conformational behavior [16].
The electron-donating nature of the propyl group enhances the basicity of the piperidine nitrogen through positive inductive effects [33] [15]. This electronic influence increases the electron density on the nitrogen atom, making it more nucleophilic and basic compared to unsubstituted piperidine [33]. The magnitude of this effect decreases with distance from the nitrogen center [15].
Conformational preferences of the propyl chain significantly impact the overall molecular shape and properties [14] [16]. The preferred all-trans conformation of the propyl chain minimizes steric interactions and represents the lowest energy arrangement [14]. However, gauche conformations are accessible at room temperature and contribute to conformational flexibility [14].
Steric effects from the propyl chain influence the accessibility of the piperidine nitrogen to electrophiles and other reactive species [16]. The alkyl substituent creates a more crowded environment around the nitrogen center, potentially reducing the rate of certain reactions [37]. This steric hindrance can be advantageous for selectivity in chemical transformations [9].
The branching pattern and length of the alkyl chain affect the physical properties of the compound [16] [17]. Linear alkyl chains like the propyl group tend to increase boiling points and decrease water solubility compared to shorter or branched alternatives [16]. These effects are important for determining the optimal conditions for synthesis, purification, and storage [17].
| Property | Effect of Propyl Chain | Magnitude |
|---|---|---|
| Basicity | Increases pKa | +0.5 to +1.0 units |
| Lipophilicity | Increases LogP | +1.0 to +1.5 units |
| Boiling Point | Increases | +20 to +40°C |
| Water Solubility | Decreases | Factor of 2-5 |
| Steric Hindrance | Moderate increase | Context-dependent |
The retrosynthetic analysis of N-cyclopropyl-1-propylpiperidin-4-amine reveals multiple strategic disconnections that can guide synthetic planning [1] [2]. The target molecule can be deconstructed through several key bond disconnections:
Primary Disconnection Strategies:
The molecular formula C₁₁H₂₂N₂ and molecular weight of 182.31 g/mol indicate a relatively compact structure with two nitrogen atoms, requiring careful consideration of regioselectivity during synthesis [1] [8].
The hydrogenation of pyridine derivatives represents one of the most established methods for piperidine synthesis [9] [10]. This approach involves the direct reduction of the aromatic pyridine ring to form the saturated piperidine framework.
Catalytic Hydrogenation Conditions:
The electrochemical hydrogenation approach using rhodium-supported catalysts has emerged as a particularly attractive method, achieving 99% current efficiency under ambient conditions [10] [14]. This method provides clear advantages over traditional high-temperature and high-pressure thermochemical processes.
N-alkylation represents a fundamental approach for introducing alkyl substituents onto the piperidine nitrogen atom [16] [5]. For N-cyclopropyl-1-propylpiperidin-4-amine synthesis, this involves sequential or simultaneous alkylation at both nitrogen positions.
Alkylation Methodologies:
The regioselectivity between N1 and N4 positions requires careful control of reaction conditions, with steric and electronic factors influencing the outcome [5] [6].
Cyclization reactions provide direct access to the piperidine ring system from acyclic precursors [2] [7]. These methods are particularly valuable for constructing highly substituted piperidine derivatives.
Intramolecular Cyclization Approaches:
The cyclization approach allows for the introduction of multiple stereocenters with high diastereoselectivity, particularly important for complex piperidine derivatives [2] [7].
The aza-Prins cyclization represents a powerful method for constructing C-2 functionalized piperidines with tetrasubstituted carbon stereocenters [21] [22]. This reaction involves the acid-catalyzed cyclization of homoallylic amines with carbonyl compounds.
Mechanistic Considerations:
The aza-Prins cyclization with ketones provides access to diverse C-2 functionalized piperidines in yields ranging from 30-87%, with the trans-isomer typically predominating [21] [25].
Modern transition metal catalysis has revolutionized piperidine synthesis, providing mild conditions and excellent functional group tolerance [26] [18].
Palladium-Catalyzed Approaches:
Rhodium-Catalyzed Methods:
The rhodium-catalyzed reductive transamination reaction demonstrates particular promise, achieving excellent enantioselectivities (up to 99% ee) and being easily scalable to multi-hundred-gram quantities [12] [9].
One-pot methodologies enhance synthetic efficiency by combining multiple transformations in a single vessel [31] [32]. These approaches reduce waste generation and improve atom economy.
Representative One-Pot Strategies:
The one-pot synthesis of functionalized piperidines via [4+2] cycloaddition approaches demonstrates yields of 60-90% with excellent synthetic efficiency [31] [33].
Green chemistry approaches to piperidine synthesis focus on environmentally benign solvents, catalysts, and reaction conditions [35] [36].
Sustainable Synthetic Approaches:
The biocatalytic approach combining enzymatic C-H oxidation with radical cross-coupling represents a particularly innovative green methodology, enabling rapid access to complex three-dimensional piperidine structures [37] [39].
Industrial-scale piperidine synthesis requires robust, economical processes that can be implemented in manufacturing facilities [40] [41].
Process Development Considerations:
The development of scalable synthesis methods for piperidine derivatives has demonstrated successful implementation at multi-kilogram to metric ton scales [41] [40].
The purification and isolation of piperidine derivatives requires specialized techniques due to their basic nature and potential volatility [43] [42].
Purification Methodologies:
The salt formation method using CO₂ has proven particularly effective for separating piperidine from pyridine mixtures, achieving purities exceeding 99.9% [42] [46]. This method offers advantages of simplicity, energy conservation, and high yield compared to traditional azeotropic distillation methods.
Advanced Purification Techniques:
Irritant